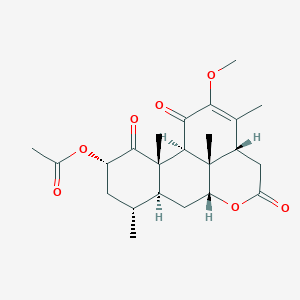

Picrasin B acetate

Description

BenchChem offers high-quality Picrasin B acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Picrasin B acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-10-7-15(29-12(3)24)21(27)23(5)13(10)8-16-22(4)14(9-17(25)30-16)11(2)19(28-6)18(26)20(22)23/h10,13-16,20H,7-9H2,1-6H3/t10-,13+,14+,15+,16-,20+,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNXCBLGFWPHOO-DPQKTLCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Picrasin B Acetate: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasin B acetate (B1210297), a notable quassinoid derived from plants of the Simaroubaceae family, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of Picrasin B acetate. It details a representative experimental protocol for its extraction and purification from Picrasma quassioides, summarizes its biological activity with a focus on its emerging role as a modulator of key cellular signaling pathways, and provides methodologies for relevant biological assays. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound.

Discovery and Natural Occurrence

Picrasin B acetate is a member of the quassinoid family, a group of bitter, degraded triterpenoids found predominantly in plants of the Simaroubaceae family. It is structurally related to Picrasin B, another quassinoid isolated from the same plant sources. The primary natural source of Picrasin B acetate is Picrasma quassioides (D. Don) Benn., a plant with a long history of use in traditional medicine in Asia for treating various ailments, including inflammation, fever, and infections[1][2]. Quassinoids, in general, are known for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects[2][3][4].

Isolation and Purification of Picrasin B Acetate

The following protocol is a representative method for the isolation and purification of Picrasin B acetate from the stems of Picrasma quassioides, synthesized from established methodologies for the separation of quassinoids from this plant.

Experimental Protocol: Isolation and Purification

2.1. Plant Material and Extraction:

-

Air-dried and powdered stems of Picrasma quassioides (10 kg) are subjected to extraction with 95% ethanol (B145695) at room temperature.

-

The extraction is repeated three times to ensure exhaustive recovery of secondary metabolites.

-

The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

2.2. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains the quassinoids, is collected and concentrated.

2.3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform (B151607) and methanol (B129727) (e.g., 100:0 to 0:100) to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with Picrasin B acetate are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a mobile phase of methanol and water to yield pure Picrasin B acetate.

2.4. Structure Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Experimental Workflow for Isolation of Picrasin B Acetate

Biological Activities and Quantitative Data

While extensive research has been conducted on the crude extracts of Picrasma quassioides and other quassinoids, specific quantitative data for Picrasin B acetate is still emerging. The biological activities of related quassinoids suggest potential anti-inflammatory and anticancer properties for Picrasin B acetate.

| Compound | Biological Activity | Assay | Cell Line | IC50 Value |

| Acetate (general) | Anticancer | MTT Assay | HCT-15 | 70 mM |

| Acetate (general) | Anticancer | MTT Assay | RKO | 110 mM |

Note: The IC50 values above are for acetate in general and not specifically for Picrasin B acetate. Further research is required to determine the specific IC50 values for Picrasin B acetate.[5]

Modulation of Cellular Signaling Pathways

The biological effects of natural compounds are often attributed to their ability to modulate specific cellular signaling pathways. While the direct effects of Picrasin B acetate on these pathways are still under investigation, studies on related compounds from Picrasma quassioides and other natural products point towards the potential involvement of the NF-κB and MAPK signaling pathways in its mechanism of action.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. Many natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway.

Hypothesized Mechanism of Action of Picrasin B Acetate on the NF-κB Pathway

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]

- 4. Quassinoids from Picrasma quassioides and Their Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Characteristics of Picrasin B Acetate (B1210297)

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Picrasin B acetate, a natural product of interest in life sciences research. The document details its chemical properties, outlines standard experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Picrasin B acetate is a quassinoid compound, a class of bitter principles derived from plants of the Simaroubaceae family. Its chemical and physical properties are fundamental to its handling, formulation, and mechanism of action in biological systems.

Data Summary

The quantitative and qualitative physicochemical data for Picrasin B acetate are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 30315-04-9 | [1][2][3] |

| Molecular Formula | C23H30O7 | [1][2][3] |

| Molecular Weight | 418.49 g/mol | [1][3][4] |

| Appearance | Powder | [1][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][5] |

| Purity | >98% (typical for commercial standards) | [5] |

| Storage Conditions | Long-term: -20°C; Short-term (up to 24 months): 2-8°C in a tightly sealed vial. Stock solutions are viable for up to two weeks at -20°C. | [2][3][6] |

Experimental Protocols for Characterization

The determination of the physicochemical properties of natural products like Picrasin B acetate involves a suite of standard analytical techniques. These protocols are essential for structure elucidation, purity assessment, and quality control.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

-

Methodology: A small, powdered sample of Picrasin B acetate is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, such as an Electrothermal SGW-X4 microscopy digital melting point apparatus.[7] The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded. A sharp melting range typically indicates a high degree of purity.

Solubility Assessment

Solubility is determined to understand a compound's behavior in various solvents, which is critical for experimental design and drug delivery.

-

Methodology: A predetermined amount of Picrasin B acetate is added to a specific volume of a solvent (e.g., DMSO, Chloroform, Ethyl Acetate) at a controlled temperature.[3][5] The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then measured, often using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). For biorelevant solubility, simulated intestinal fluids (e.g., FaSSIF) may be used.[8]

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic methods is used to confirm the chemical structure of Picrasin B acetate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Provides detailed information about the carbon-hydrogen framework of the molecule. 1H-NMR identifies the chemical environment of hydrogen atoms, while 13C-NMR identifies the carbon atoms.[9]

-

Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). The solution is placed in an NMR spectrometer (e.g., Bruker Avance 400 MHz).[7] The resulting spectra show chemical shifts (δ), coupling constants (J), and integration values that are used to piece together the molecular structure.[7][10]

-

-

Mass Spectrometry (MS):

-

Purpose: Determines the molecular weight and elemental composition of the compound.[9]

-

Protocol: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[11] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, with spectrometers such as a Shimadzu GC-MS-QP5050A operating at an ionization voltage of 70 eV.[7] The molecular ion peak confirms the molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Purpose: Identifies the functional groups present in the molecule.[9]

-

Protocol: The sample is prepared (e.g., as a KBr disc) and placed in an IR spectrometer, such as a Brucker Vector 22.[7] The instrument measures the absorption of infrared radiation at various wavelengths, resulting in a spectrum that shows characteristic peaks for functional groups like carbonyls (C=O), hydroxyls (O-H), and ethers (C-O).[11]

-

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in both experimental and biological contexts.

Experimental Workflow for Physicochemical Characterization

The following workflow illustrates the typical sequence of steps for the full characterization of a natural product like Picrasin B acetate.

Signaling Pathway Inhibition

Compounds from Picrasma quassioides have been shown to possess anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway.[12][13] The diagram below illustrates a simplified model of this mechanism.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Picrasin B acetate - Immunomart [immunomart.com]

- 3. Picrasin B acetate | CAS:30315-04-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. Picrasin B | CAS:26121-56-2 | Manufacturer ChemFaces [chemfaces.com]

- 6. Picrasin B supplier | CAS No :26121-56-2 | AOBIOUS [aobious.com]

- 7. rsc.org [rsc.org]

- 8. books.rsc.org [books.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 12. mdpi.com [mdpi.com]

- 13. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Picrasin B Acetate in Picrasma quassioides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasin B, a prominent quassinoid from Picrasma quassioides (D. Don) Benn., exhibits a range of significant pharmacological activities. Its acetylated form, Picrasin B acetate (B1210297), is also of considerable interest. Quassinoids are highly modified C20 nortriterpenoids, and their intricate structures pose significant challenges to chemical synthesis, making the elucidation of their biosynthetic pathways crucial for biotechnological production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Picrasin B acetate in P. quassioides. While the complete pathway has not been fully elucidated in this specific plant, this document consolidates current knowledge on quassinoid biosynthesis, proposing a putative pathway based on established principles of triterpenoid (B12794562) metabolism in related species. Furthermore, this guide details the experimental protocols necessary to identify and characterize the enzymes involved, offering a roadmap for future research in this field. All quantitative data from relevant literature is summarized, and key workflows are visualized to facilitate understanding.

Proposed Biosynthesis Pathway of Picrasin B Acetate

The biosynthesis of quassinoids is understood to originate from the common triterpenoid precursor, 2,3-oxidosqualene (B107256). The initial steps of the pathway, leading to the formation of the protolimonoid melianol (B1676181), have been elucidated in the related species Ailanthus altissima and are presumed to be conserved in P. quassioides[1][2]. The subsequent, highly specific steps involving extensive oxidative modifications to form the Picrasin B core, followed by acetylation, are proposed based on the chemical structures of the intermediates and the known catalytic functions of key enzyme families in triterpenoid biosynthesis[3][4].

The proposed pathway can be divided into four main stages:

-

Stage 1: Formation of the Triterpenoid Precursor. The ubiquitous isoprenoid pathway yields 2,3-oxidosqualene.

-

Stage 2: Cyclization and Formation of the Protolimonoid Intermediate. An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form a tirucallane-type triterpenoid, which is then oxidized by two distinct cytochrome P450 monooxygenases (CYP450s) to produce the key protolimonoid intermediate, melianol[1].

-

Stage 3: Oxidative Modifications and Rearrangements to the Picrasin Core. A series of subsequent, yet-to-be-characterized, oxidative reactions, likely catalyzed by a suite of CYP450s, modify the melianol scaffold. These modifications are proposed to include demethylation, lactone ring formation, and other hydroxylations and oxidations that result in the characteristic highly oxygenated structure of Picrasin B.

-

Stage 4: Acetylation. The final step is the acetylation of a hydroxyl group on the Picrasin B molecule, catalyzed by an acetyltransferase, to yield Picrasin B acetate.

Key Enzyme Families in the Proposed Pathway

The biosynthesis of complex triterpenoids like Picrasin B acetate relies on the coordinated action of several key enzyme families.

-

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the first committed step in triterpenoid biosynthesis, the cyclization of the linear 2,3-oxidosqualene into a diverse array of cyclic triterpene scaffolds. In plants, there are multiple OSCs, each responsible for producing a specific scaffold that serves as the precursor for a class of triterpenoids.

-

Cytochrome P450 Monooxygenases (CYP450s): This is a vast superfamily of heme-thiolate proteins that are central to the structural diversification of triterpenoids. CYP450s catalyze a wide range of regio- and stereospecific oxidative reactions, including hydroxylation, epoxidation, demethylation, and the formation of carbonyls and carboxyl groups[3][4]. The extensive oxygenation of the quassinoid core is a clear indication that multiple CYP450 enzymes are involved in the pathway downstream of melianol. The CYP716 family is particularly known for its role in triterpenoid oxidation[5][6].

-

Acetyltransferases: This class of enzymes catalyzes the transfer of an acetyl group from acetyl-CoA to a substrate molecule, in this case, the Picrasin B core. This represents a late-stage tailoring step in the biosynthesis, often modifying the bioactivity or solubility of the final compound.

Experimental Protocols for Pathway Elucidation

The validation of the proposed pathway and the identification of the specific enzymes from P. quassioides require a combination of transcriptomics, molecular biology, and analytical chemistry. The following protocols provide a framework for this research.

Experimental Workflow: From Gene Discovery to Functional Characterization

The overall strategy involves identifying candidate genes from P. quassioides through transcriptome analysis, followed by confirming their function through heterologous expression and in vitro assays.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

-

Plant Material and RNA Extraction:

-

Collect various tissues (e.g., leaves, stems, roots) from P. quassioides.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C.

-

Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

-

Library Preparation and Sequencing:

-

Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

Construct cDNA libraries from high-quality RNA samples.

-

Perform high-throughput sequencing (e.g., using an Illumina platform) to generate a substantial dataset of transcript reads.

-

-

De Novo Transcriptome Assembly and Annotation:

-

Perform quality control on the raw sequencing reads to remove low-quality reads and adapters.

-

Assemble the high-quality reads into a de novo transcriptome using software such as Trinity.

-

Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

-

-

Identification of Candidate Genes:

-

Identify unigenes annotated as oxidosqualene cyclases, cytochrome P450 monooxygenases (specifically searching for families known to be involved in triterpenoid metabolism, such as CYP716), and acetyltransferases.

-

Perform co-expression analysis to identify candidate CYP450s and acetyltransferases whose expression patterns are highly correlated with the expression of the identified OSC, as genes in a biosynthetic pathway are often co-regulated.

-

Protocol 2: Functional Characterization of Candidate Genes in Nicotiana benthamiana

-

Gene Cloning:

-

Design primers to amplify the full-length coding sequences of the candidate genes from P. quassioides cDNA.

-

Clone the PCR products into a plant expression vector suitable for agroinfiltration (e.g., pEAQ-HT).

-

-

Agrobacterium Transformation:

-

Transform the expression constructs into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).

-

-

Agroinfiltration:

-

Grow N. benthamiana plants for 4-5 weeks.

-

Prepare a suspension of the transformed Agrobacterium in infiltration buffer (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

-

Infiltrate the bacterial suspension into the abaxial side of the N. benthamiana leaves. For multi-enzyme pathways, co-infiltrate a mixture of Agrobacterium strains, each carrying a different gene construct[7][8][9].

-

-

Metabolite Analysis:

-

Harvest the infiltrated leaf patches after 5-7 days.

-

Freeze-dry and grind the leaf tissue to a fine powder.

-

Extract the metabolites with a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

Analyze the extracts by HPLC-MS/MS to detect the formation of new products corresponding to the enzymatic activity of the expressed genes.

-

Protocol 3: Quantitative Analysis of Quassinoids by HPLC-MS/MS

-

Sample Preparation:

-

Extract a known weight of powdered plant material or the crude extract from the N. benthamiana expression system with methanol.

-

Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for Picrasin B and Picrasin B acetate need to be determined using authentic standards.

-

Example Transitions (Hypothetical):

-

Picrasin B: [M+H]+ → fragment ion 1, fragment ion 2

-

Picrasin B Acetate: [M+H]+ → fragment ion 1, fragment ion 2

-

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of Picrasin B and Picrasin B acetate.

-

Calculate the concentration of the analytes in the samples based on the standard curve.

-

Quantitative Data

As of the date of this guide, there is no published quantitative data on the enzymatic kinetics of the specific enzymes involved in the Picrasin B acetate biosynthesis pathway in P. quassioides. The experimental protocols outlined above would enable researchers to generate such data. Below is a template table for summarizing key quantitative parameters for the enzymes once they are characterized.

| Enzyme | Substrate | Product(s) | Apparent Km (µM) | Apparent kcat (s-1) | kcat/Km (M-1s-1) |

| PqOSC1 | 2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol | Data to be determined | Data to be determined | Data to be determined |

| PqCYP71CD4-like | Tirucalla-7,24-dien-3β-ol | Dihydroniloticin | Data to be determined | Data to be determined | Data to be determined |

| PqCYP71BQ17-like | Dihydroniloticin | Melianol | Data to be determined | Data to be determined | Data to be determined |

| PqCYP450_X | Melianol | Intermediate X | Data to be determined | Data to be determined | Data to be determined |

| PqCYP450_Y | Intermediate X | Intermediate Y | Data to be determined | Data to be determined | Data to be determined |

| PqCYP450_Z | Intermediate Y | Picrasin B | Data to be determined | Data to be determined | Data to be determined |

| PqAT1 | Picrasin B | Picrasin B Acetate | Data to be determined | Data to be determined | Data to be determined |

Conclusion and Future Outlook

The biosynthesis of Picrasin B acetate in Picrasma quassioides is a complex process involving multiple enzymatic steps, culminating in a highly decorated nortriterpenoid structure. This guide has presented a putative pathway based on current scientific knowledge and has provided a detailed experimental framework for its elucidation. The identification and characterization of the specific OSC, CYP450s, and acetyltransferase from P. quassioides will be a significant advancement in the field of natural product biosynthesis.

The successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also open the door to the biotechnological production of Picrasin B and its derivatives. By assembling the biosynthetic genes in a microbial or plant chassis, it may be possible to develop a sustainable and scalable source of these valuable pharmacologically active compounds, thereby facilitating further drug development and clinical application.

References

- 1. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A transient expression tool box for anthocyanin biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Combinatorial Coexpression of Biosynthetic Genes by Transient Expression in the Plant Host Nicotiana benthamiana | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

Picrasin B Acetate: A Deep Dive into its Hypothesized Mechanism of Action

For Immediate Release

This technical whitepaper provides a comprehensive overview of the hypothesized mechanism of action for Picrasin B acetate (B1210297), a derivative of the naturally occurring quassinoid, Picrasin B. Drawing upon research into Picrasin B and structurally related compounds, this document outlines its potential as an anti-inflammatory and anti-cancer agent, focusing on its interaction with key cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has demonstrated notable biological activities. While direct research on Picrasin B acetate is limited, this paper synthesizes available data on Picrasin B and other quassinoids to formulate a well-grounded hypothesis on its mechanism of action. It is proposed that Picrasin B acetate exerts its therapeutic effects primarily through the inhibition of the NF-κB signaling pathway and the induction of apoptosis in cancer cells via the activation of MAPK pathways and the intrinsic caspase cascade.

Hypothesized Anti-Inflammatory Mechanism of Action

The primary anti-inflammatory action of Picrasin B acetate is hypothesized to be the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.

It is proposed that Picrasin B acetate intervenes at a critical juncture in this pathway: the inhibition of the IKK complex , particularly IKKβ. By preventing the phosphorylation of IκBα, Picrasin B acetate would block its degradation, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by Picrasin B acetate.

Hypothesized Anti-Cancer Mechanism of Action

The anti-cancer activity of Picrasin B acetate is likely multifaceted, with the induction of apoptosis being the central mechanism. This programmed cell death is hypothesized to be triggered through the activation of the mitogen-activated protein kinase (MAPK) signaling pathways , specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, and the subsequent initiation of the intrinsic apoptotic cascade.

Upon cellular stress induced by Picrasin B acetate, the JNK and p38 MAPK pathways are activated. This leads to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), resulting in increased mitochondrial membrane permeability and the release of cytochrome c. Cytochrome c then initiates the formation of the apoptosome, leading to the activation of a cascade of caspases, including the executioner caspases-3 and -7. These caspases are responsible for the cleavage of cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.

Figure 2: Hypothesized induction of apoptosis by Picrasin B acetate via MAPK and mitochondrial pathways.

Quantitative Data Summary

While specific quantitative data for Picrasin B acetate is not yet available in the public domain, studies on related quassinoids provide valuable insights into its potential potency. The following table summarizes relevant data from the literature for compounds structurally and functionally related to Picrasin B acetate.

| Compound/Extract | Assay | Target/Cell Line | IC50 Value | Reference |

| Quassinoids (general) | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 89.39 - 100.00 µM | [1] |

| Quassinoids (general) | TNF-α Production | RAW 264.7 macrophages | 88.41 µM | [1] |

| Picrasidine I | Apoptosis Induction | Oral Squamous Carcinoma Cells | Not specified | [2] |

| Picrasin B | Neuroprotection (H2O2-induced stress) | SH-SY5Y neuroblastoma cells | Not cytotoxic | [3] |

Key Experimental Protocols

To facilitate further research into the mechanism of action of Picrasin B acetate, this section outlines detailed methodologies for key experiments.

NF-κB Nuclear Translocation Assay

This assay is designed to visualize and quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Figure 3: Experimental workflow for the NF-κB p65 nuclear translocation assay.

Detailed Steps:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of Picrasin B acetate for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 30 minutes to induce NF-κB activation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block non-specific binding with 1% BSA in PBS for 1 hour. Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the fluorescence intensity of p65 in both the nucleus and the cytoplasm to determine the nuclear-to-cytoplasmic ratio, which is indicative of translocation.

Apoptosis Assay by Annexin V/Propidium (B1200493) Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Steps:

-

Cell Culture and Treatment: Seed cancer cells (e.g., HeLa or A549) in a 6-well plate. Treat the cells with different concentrations of Picrasin B acetate for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot for Caspase Activation and PARP Cleavage

This technique is used to detect the activation of key apoptotic proteins.

Detailed Steps:

-

Protein Extraction: Treat cancer cells with Picrasin B acetate for various time points. Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The hypothesized mechanisms of action for Picrasin B acetate, centered on the inhibition of the NF-κB pathway and the induction of apoptosis, present a compelling case for its potential as a therapeutic agent. The structural similarity to other biologically active quassinoids, for which anti-inflammatory and anti-cancer properties have been documented, strengthens this hypothesis.

Future research should focus on validating these hypotheses through direct experimental evidence. Key areas of investigation include:

-

In vitro kinase assays to confirm the direct inhibition of the IKK complex by Picrasin B acetate.

-

Quantitative analysis of pro-inflammatory cytokine and mediator production in immune cells treated with Picrasin B acetate.

-

Comprehensive apoptosis assays in a panel of cancer cell lines to determine the IC50 values and elucidate the precise molecular players in the apoptotic pathway.

-

In vivo studies in animal models of inflammation and cancer to evaluate the therapeutic efficacy and safety profile of Picrasin B acetate.

By pursuing these research avenues, a clearer understanding of the therapeutic potential of Picrasin B acetate can be achieved, paving the way for its potential development as a novel anti-inflammatory or anti-cancer drug.

References

An In-depth Technical Guide to the Traditional Medicinal Uses of Plants Containing Picrasin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasin B, a quassinoid-type triterpenoid, is a prominent bioactive constituent of several plants within the Simaroubaceae family. These plants have a long history of use in traditional medicine systems across Asia, particularly in China, Korea, and India, for treating a wide array of ailments, including fever, malaria, inflammation, and gastric discomfort. This technical guide provides a comprehensive overview of the traditional medicinal uses of Picrasin B-containing plants, alongside detailed experimental protocols for its isolation, quantification, and pharmacological evaluation. The guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Traditional Medicinal Uses of Picrasin B-Containing Plants

Picrasin B is primarily found in plants of the Picrasma genus, most notably Picrasma quassioides. Other plants in the Simaroubaceae family, such as Brucea javanica and Soulamea amara, also contain similar quassinoids and share some traditional medicinal applications.

Table 1: Traditional Uses of Plants Containing Picrasin B and Related Quassinoids

| Plant Species | Traditional Names | Geographical Region | Traditional Uses | Plant Part Used |

| Picrasma quassioides | Ku Shu (Chinese), Nigaki (Japanese), So-tae-na-moo (Korean), Quassia/Bharangi (Indian) | Asia, Himalayas, India | Fever, malaria, gastritis, dyspepsia, pediculosis (lice infestation), common cold, upper respiratory tract infections, diarrhea, eczema, sores, snake and insect bites.[1][2] | Stem, Wood Bark, Leaves, Branches.[1][3] |

| Picrasma javanica | - | Southeast Asia (Myanmar, Thailand, Indonesia), Northeastern India | Malaria, fever, cancer, AIDS.[4] | Not specified in detail, but plant extracts are used. |

| Brucea javanica | Ya-dan-zi (Chinese), Macassar kernels | China, Southeast Asia | Dysentery (especially amoebic), diarrhea, malaria, fever, hemorrhoids, corns, warts, ulcers, cancer. | Fruits (pyrenes), Roots. |

| Soulamea amara | - | Southeast Asia | Cholera, pleurisy, colic, cough, asthma, as an emetic for poisoning. | Roots, Fruits. |

The bitter taste of these plants, attributed to the presence of quassinoids like Picrasin B, is a key characteristic noted in traditional medicine. This bitterness is often associated with their therapeutic properties, particularly for digestive ailments where it is believed to stimulate appetite and improve digestion. In Traditional Chinese Medicine, Picrasma quassioides is known for its "heat-clearing" and detoxification properties, which aligns with its use for fever and infections.

Experimental Protocols

This section details the methodologies for the extraction, isolation, quantification, and pharmacological evaluation of Picrasin B.

Extraction and Isolation of Picrasin B

The isolation of Picrasin B from plant material, typically the stem wood of Picrasma quassioides, involves solvent extraction followed by chromatographic purification.

Protocol 2.1.1: General Extraction of Quassinoids

-

Material Preparation: Air-dry the stem wood of Picrasma quassioides and grind it into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for several days.

-

Alternatively, perform Soxhlet extraction with methanol (B129727) or ethanol for a more exhaustive extraction.

-

Another efficient method is sonication-assisted extraction using water as a solvent at room temperature, which can reduce the use of organic solvents.

-

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2.1.2: Isolation of Picrasin B by Column Chromatography

-

Fractionation of Crude Extract:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Picrasin B, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

-

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform-methanol solvent system and visualizing with UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Sephadex LH-20 Chromatography:

-

Pool the fractions containing Picrasin B and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

-

-

Recrystallization:

-

Concentrate the purified fractions containing Picrasin B and recrystallize from a suitable solvent system (e.g., methanol-water) to obtain pure Picrasin B crystals.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated Picrasin B using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Quantification of Picrasin B by HPLC

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a precise method for quantifying Picrasin B in plant extracts.

Protocol 2.2.1: HPLC-DAD Quantification

-

Standard Preparation: Prepare a stock solution of pure Picrasin B in methanol at a known concentration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation:

-

Accurately weigh a known amount of the dried plant extract.

-

Dissolve the extract in methanol, sonicate for 30 minutes, and filter through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, start with a lower concentration of acetonitrile and gradually increase it.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: DAD detector set at the wavelength of maximum absorbance for Picrasin B (typically around 254 nm).

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solutions and determine the peak area of Picrasin B.

-

Calculate the concentration of Picrasin B in the sample by referring to the calibration curve.

-

Table 2: Quantitative Data of Picrasin B in Picrasma crenata

| Plant Part | Extraction Solvent | Picrasin B Content (% of total chromatographic area) |

| Stem | Ethanol:Water (50:50 v/v) | 22.5% |

Note: This data is for a related species, Picrasma crenata, and provides an indication of the relative abundance of Picrasin B.

Pharmacological Activities and Signaling Pathways

The traditional uses of Picrasin B-containing plants are supported by modern pharmacological studies demonstrating its anti-inflammatory, antiviral, and cytotoxic activities.

Anti-inflammatory Activity

Picrasin B is believed to contribute to the anti-inflammatory effects of the plants it is found in. These effects are mediated through the modulation of key inflammatory signaling pathways.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.

Picrasin B is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Signaling Pathway: MAPK Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and ERK, is another crucial signaling cascade in inflammation. LPS can activate this pathway, leading to the production of inflammatory mediators.

Protocol 3.1.1: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production)

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Picrasin B (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.

-

Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of cytokine production by Picrasin B compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of Picrasin B that inhibits cytokine production by 50%).

Antiviral Activity

The traditional use of Picrasin B-containing plants for treating viral infections is supported by in vitro studies.

Protocol 3.2.1: In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

-

Cell Culture: Grow a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza Virus) in a 96-well plate to form a confluent monolayer.

-

Virus Preparation: Prepare a stock of the virus to be tested with a known titer.

-

Treatment and Infection:

-

Pre-treat the cell monolayer with different concentrations of Picrasin B for 1 hour.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Include a virus control (no compound), a cell control (no virus, no compound), and a positive control (a known antiviral drug).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the cytopathic effect (CPE) is evident in the virus control wells (typically 2-3 days).

-

CPE Assessment:

-

Observe the cells under a microscope for morphological changes characteristic of viral infection (e.g., cell rounding, detachment).

-

Quantify cell viability using a colorimetric assay such as the MTT assay (see Protocol 3.3.1).

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each concentration of Picrasin B. Determine the EC₅₀ value (the effective concentration that inhibits the viral CPE by 50%).

Table 3: Antiviral Activity of Selected Natural Compounds (for reference)

| Virus | Compound | Cell Line | IC₅₀ |

| Influenza A (H1N1) | Stachyflin | MDCK | 0.003 µM |

| HIV-1 IIIB | Piceatannol | PBMCs | 24.22 ± 7.13 µM |

| HSV-1 | Houttuynoid A | - | - |

Note: This table provides reference IC₅₀ values for other natural compounds against various viruses to give context to potential antiviral efficacy. Specific IC₅₀ values for Picrasin B against these viruses are a subject for further investigation.

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of Picrasin B to ensure that its pharmacological effects are not due to general toxicity to the cells.

Protocol 3.3.1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed the desired cell line (e.g., the same cells used in the pharmacological assays) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of Picrasin B for the same duration as the pharmacological assay (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value (the cytotoxic concentration that reduces cell viability by 50%).

Conclusion

Picrasin B, a key bioactive compound in several traditionally used medicinal plants, holds significant promise for modern drug development. Its role in the traditional treatment of inflammatory and infectious diseases is substantiated by its demonstrated anti-inflammatory and potential antiviral activities in vitro. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Picrasin B, particularly its mechanisms of action on key signaling pathways such as NF-κB and MAPK. Further studies are warranted to establish a more comprehensive pharmacological profile, including in vivo efficacy and safety, to pave the way for its potential clinical applications.

References

Methodological & Application

Application Notes & Protocol: HPLC Analysis of Picrasin B Acetate

These application notes provide a detailed protocol for the quantitative analysis of Picrasin B acetate (B1210297) using High-Performance Liquid Chromatography (HPLC). The methodology is compiled from established analytical techniques for Picrasin B and other quassinoids, ensuring a robust and reliable approach for researchers, scientists, and drug development professionals.

Introduction

Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has demonstrated various biological activities.[1][2] Its acetate form, Picrasin B acetate, is also of significant interest in phytochemical and pharmacological research. Accurate and precise quantification of Picrasin B acetate is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines a validated HPLC method for its analysis.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify Picrasin B acetate. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous component and an organic solvent. The concentration of Picrasin B acetate in a sample is determined by comparing its peak area to that of a calibration curve constructed from reference standards.

Data Presentation

The following tables summarize typical chromatographic conditions and method validation parameters for the analysis of quassinoids, which are applicable to Picrasin B acetate analysis.

Table 1: Chromatographic Conditions for Quassinoid Analysis

| Parameter | Condition |

| Column | C18 (e.g., Cosmosil, Zorbax Eclipse XDB)[3][4] |

| Dimensions | 4.6 x 250 mm, 5 µm[4] |

| Mobile Phase | Gradient or isocratic elution with Water and Methanol (B129727) or Acetonitrile |

| (with optional 0.1% Formic Acid) | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 221 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Table 2: Method Validation Parameters for Quassinoid Analysis

| Parameter | Typical Value/Range |

| Linearity Range | 0.5 - 100 µg/mL (dependent on specific quassinoid) |

| Correlation Coefficient (r²) | > 0.999 |

| Recovery | 85.3% - 109.13% |

| Precision (RSD%) | < 6% |

| Limit of Detection (LOD) | 0.01 - 5 µg/kg |

| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg |

Experimental Protocol

This protocol details the step-by-step procedure for the HPLC analysis of Picrasin B acetate.

4.1. Materials and Reagents

-

Picrasin B acetate reference standard

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

HPLC grade Water

-

Formic Acid (optional)

-

Solvents for extraction (e.g., Methanol, Chloroform, Dichloromethane)

-

Syringe filters (0.45 µm)

4.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

4.3. Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Picrasin B acetate reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.4. Sample Preparation

-

Extraction: For plant material or other solid matrices, a suitable extraction method such as maceration or soxhlet extraction with methanol can be employed. For liquid samples, a liquid-liquid extraction may be necessary.

-

Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.

4.5. Chromatographic Procedure

-

Set up the HPLC system according to the conditions outlined in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of each working standard solution to construct a calibration curve.

-

Inject 10 µL of the prepared sample solution.

-

Run the analysis for a sufficient time to allow for the elution of Picrasin B acetate and any other components of interest.

4.6. Data Analysis

-

Identify the peak corresponding to Picrasin B acetate in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Integrate the peak area of the Picrasin B acetate peak.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of Picrasin B acetate in the sample by interpolating its peak area on the calibration curve.

Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of Picrasin B acetate.

Caption: Experimental workflow for HPLC analysis of Picrasin B acetate.

Caption: Logical steps in the HPLC analysis of Picrasin B acetate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

Application Notes and Protocols: Structural Elucidation of Picrasin B Acetate using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and insecticidal properties. Structural elucidation of such complex natural products is a cornerstone of drug discovery and development, enabling a deeper understanding of structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural elucidation of Picrasin B and its derivatives, such as Picrasin B acetate (B1210297). The protocols and data presented herein are intended to serve as a practical resource for researchers engaged in the isolation and characterization of novel natural products.

Data Presentation: NMR Spectral Data of Picrasin B

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental to solving the structure of a molecule. The following tables summarize the assigned chemical shifts for Picrasin B, which serves as the core scaffold for Picrasin B acetate. Acetylation of a hydroxyl group on the Picrasin B scaffold would primarily induce downfield shifts for the proton and carbon signals at the site of acetylation and its immediate vicinity.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for Picrasin B

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 3.03 | d | 9.8 |

| 2 | 4.49 | ddd | 9.8, 7.3, 1.8 |

| 4 | 4.01 | s | |

| 5 | 2.05 | m | |

| 6α | 1.95 | m | |

| 6β | 2.25 | m | |

| 7 | 4.98 | d | 1.8 |

| 9 | 2.89 | d | 5.5 |

| 11 | 4.08 | s | |

| 12 | 5.30 | d | 2.4 |

| 14 | 2.40 | m | |

| 15 | 2.65 | m | |

| 20 (CH₃) | 1.15 | s | |

| 21 (CH₃) | 1.45 | d | 7.3 |

| 22 (OCH₃) | 3.60 | s | |

| 23 (CH₃) | 1.25 | s | |

| OAc | ~2.10 | s | Expected for acetate methyl |

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for Picrasin B

| Position | Chemical Shift (δ, ppm) |

| 1 | 48.9 |

| 2 | 70.8 |

| 3 | 211.1 |

| 4 | 84.5 |

| 5 | 46.8 |

| 6 | 26.9 |

| 7 | 78.9 |

| 8 | 45.1 |

| 9 | 43.8 |

| 10 | 44.1 |

| 11 | 205.4 |

| 12 | 108.6 |

| 13 | 169.8 |

| 14 | 38.4 |

| 15 | 33.9 |

| 16 | 170.8 |

| 20 (CH₃) | 24.1 |

| 21 (CH₃) | 13.0 |

| 22 (OCH₃) | 59.9 |

| 23 (CH₃) | 27.8 |

| OAc (C=O) | ~170.0 |

| OAc (CH₃) | ~21.0 |

Note: The chemical shifts for the acetate group are approximate and can vary slightly based on the specific hydroxyl group that has been acetylated.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Sample Purity: Ensure the Picrasin B acetate sample is of high purity (>95%), as impurities can complicate spectral analysis.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for quassinoids.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

1D NMR Spectroscopy Protocol

-

¹H NMR Spectroscopy:

-

Spectrometer: 500 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width (SW): 12-15 ppm.

-

Acquisition Time (AQ): 2-3 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 125 MHz (corresponding to a 500 MHz ¹H frequency).

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width (SW): 200-220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, as ¹³C is inherently less sensitive.

-

Temperature: 298 K.

-

2D NMR Spectroscopy Protocols

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

-

Pulse Program: cosygpqf.

-

Spectral Width (SW) in F1 and F2: 12-15 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans (NS): 2-4 per increment.

-

Relaxation Delay (D1): 1.5 seconds.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

-

Pulse Program: hsqcedetgpsisp2.3.

-

Spectral Width (SW) in F2 (¹H): 12-15 ppm.

-

Spectral Width (SW) in F1 (¹³C): 180-200 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans (NS): 2-8 per increment.

-

Relaxation Delay (D1): 1.5 seconds.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.

-

Pulse Program: hmbcgplpndqf.

-

Spectral Width (SW) in F2 (¹H): 12-15 ppm.

-

Spectral Width (SW) in F1 (¹³C): 200-220 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans (NS): 8-16 per increment.

-

Relaxation Delay (D1): 1.5 seconds.

-

Long-range coupling delay (CNST2): Optimized for a J-coupling of 8 Hz.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key correlations in the NMR-based structural elucidation of Picrasin B acetate.

Caption: Experimental workflow for NMR structural elucidation.

Caption: Key COSY and HMBC correlations for Picrasin B.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like Picrasin B acetate. By systematically applying the protocols outlined in this document, researchers can confidently determine the chemical structure and stereochemistry of novel compounds. The provided NMR data for the Picrasin B core serves as a valuable reference point for the characterization of its derivatives. The logical application of COSY, HSQC, and HMBC experiments allows for the complete assembly of the molecular framework, a critical step in advancing the fields of natural product chemistry and drug discovery.

Quantification of Picrasin B Acetate in Herbal Extracts: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasin B, a quassinoid compound predominantly found in plants of the Simaroubaceae family, such as Picrasma quassioides, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anticancer properties. Accurate quantification of Picrasin B acetate (B1210297) in herbal extracts is crucial for quality control, standardization, and further pharmacological investigation. This document provides a detailed protocol for the quantification of Picrasin B acetate in herbal extracts using High-Performance Liquid Chromatography (HPLC). Additionally, it summarizes available quantitative data and illustrates a key signaling pathway associated with the biological activity of related compounds.

Quantitative Data Summary

| Herbal Extract | Plant Part | Extraction Solvent | Picrasin B Content | Reference |

| Picrasma crenata | Wood | Ethanol:Water (50:50 v/v) | 22.5% of total chromatographic area | [1] |

Note: The table will be updated as more quantitative data becomes available. The provided data indicates the relative abundance of Picrasin B and underscores the need for precise quantification for standardization.

Experimental Protocols

This section outlines a comprehensive protocol for the quantification of Picrasin B acetate in herbal extracts, from sample preparation to HPLC analysis.

Sample Preparation: Extraction from Herbal Material

A robust extraction method is critical for the accurate quantification of Picrasin B acetate. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials and Reagents:

-

Dried and powdered herbal material (e.g., stems, leaves)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ethanol (reagent grade)

-

Ultrasonic bath

-

Shaker

-

Centrifuge

-

Filtration apparatus with 0.45 µm and 0.22 µm syringe filters

Protocol:

-

Maceration: Weigh 1.0 g of the dried, powdered herbal material and place it in a flask. Add 50 mL of 80% methanol.

-

Ultrasonic Extraction: Place the flask in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

-

Shaking: Transfer the flask to a shaker and agitate for 24 hours at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.

-

Filtration: Carefully decant the supernatant and filter it sequentially through a 0.45 µm and then a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Storage: Store the final extract at 4°C in a sealed vial until HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Method

This section details the instrumental parameters for the quantification of Picrasin B acetate.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Standard Preparation:

-

Prepare a stock solution of Picrasin B acetate standard (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Quantification:

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared herbal extract samples.

-

Determine the concentration of Picrasin B acetate in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Picrasin B acetate in herbal extracts.

Caption: Experimental workflow for Picrasin B acetate quantification.

Associated Signaling Pathway

Quassinoids, the class of compounds to which Picrasin B belongs, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below depicts a simplified representation of the NF-κB signaling pathway, which is often targeted by anti-inflammatory agents.

Caption: Simplified NF-κB signaling pathway and potential inhibition by quassinoids.

References

Application Notes: Cell-based Anti-inflammatory Assays for Picrasin B Acetate

Introduction

Picrasin B, a quassinoid isolated from plants of the Picrasma genus, is part of a family of natural products recognized for a range of biological activities.[1][2] Extracts from Picrasma quassioides have been traditionally used in medicine and are known to possess anti-inflammatory, anti-cancer, and anti-viral properties.[2][3][4] The anti-inflammatory effects are primarily attributed to the inhibition of key signaling pathways and the suppression of pro-inflammatory mediators. These application notes provide detailed protocols for a panel of cell-based assays designed to elucidate and quantify the anti-inflammatory potential of Picrasin B acetate (B1210297), a derivative of Picrasin B. The target audience for these protocols includes researchers in pharmacology, immunology, and drug development.

The primary mechanism of inflammation involves the activation of immune cells, such as macrophages, which, upon stimulation by agents like lipopolysaccharide (LPS), trigger signaling cascades. Key pathways implicated include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The following assays are designed to measure the inhibitory effects of Picrasin B acetate on these critical inflammatory markers.

Key Inflammatory Signaling Pathways

The anti-inflammatory activity of compounds from P. quassioides often involves the interruption of inflammatory gene regulation pathways, such as the NF-κB and MAPK signaling cascades. These pathways are typically activated in macrophages by LPS, a component of the outer membrane of Gram-negative bacteria.

General Experimental Workflow

The following diagram outlines the typical workflow for assessing the anti-inflammatory activity of Picrasin B acetate in a cell-based model.

Experimental Protocols

Protocol 1: Measurement of Nitric Oxide (NO) Production

This assay quantifies the effect of Picrasin B acetate on the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS, in LPS-stimulated macrophages. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 (murine macrophage cell line)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

Picrasin B acetate stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well cell culture plates

-

Sodium nitrite (NaNO₂) standard

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment: Prepare serial dilutions of Picrasin B acetate in DMEM. Remove the old medium from the cells and add 100 µL of the Picrasin B acetate dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only). Incubate for 1-2 hours.

-

Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

-

Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to all wells (samples and standards) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Component 2 of Griess Reagent) to all wells and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by Picrasin B acetate compared to the LPS-only control.

Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6)

This protocol measures the secretion of key pro-inflammatory cytokines into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 cells

-

24-well cell culture plates

-

Picrasin B acetate and LPS

-

Commercially available ELISA kits for mouse TNF-α and IL-6

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Picrasin B acetate for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 6-24 hours. A 6-hour time point is often sufficient for TNF-α, while 18-24 hours may be better for IL-6.

-

Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (the collected supernatants).

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., HRP-streptavidin).

-

Adding a substrate and stopping the reaction.

-

Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample and determine the percentage inhibition caused by Picrasin B acetate.

Protocol 3: Analysis of iNOS and COX-2 Protein Expression

This protocol uses Western blotting to determine if Picrasin B acetate inhibits the expression of the iNOS and COX-2 proteins, which are induced during the inflammatory response.

Materials:

-

RAW 264.7 cells

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates (2 x 10⁶ cells/well). After 24 hours, pre-treat with Picrasin B acetate for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Protein Extraction: Wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein extract).

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, then add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the iNOS and COX-2 band intensities to the β-actin loading control. Compare the expression levels in treated groups to the LPS-only control.

Protocol 4: Investigation of the NF-κB Signaling Pathway

This assay assesses the effect of Picrasin B acetate on the activation of the NF-κB pathway by measuring the phosphorylation of key proteins like IκBα and the p65 subunit.

Materials:

-

Same as for Western Blot (Protocol 3)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65)

Procedure:

-